molecular formula C19H15ClFN3O2S B2486632 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-08-0

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2486632
CAS No.: 361167-08-0
M. Wt: 403.86
InChI Key: OMWYIXKBTRCIJY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a benzamide moiety at position 2. The benzamide substituent is further modified with chloro and fluoro groups at positions 2 and 6, respectively.

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with hydrazines, followed by amidation. Crystallographic data for related analogs have been refined using programs like SHELX, which is widely employed for small-molecule structural determination .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYIXKBTRCIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a thieno[3,4-c]pyrazole moiety and a benzamide framework, which are significant in medicinal chemistry. Its molecular formula is C₁₈H₁₈ClF N₃O₂S, with a molecular weight of approximately 446.86 g/mol. The presence of halogenated substituents (chlorine and fluorine) and a methoxyphenyl group enhances its biological activity and chemical reactivity.

Antifungal Activity

Research has indicated that this compound exhibits in vitro antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported promising results, suggesting that derivatives of this compound may possess significant antifungal properties. However, further studies are required to evaluate its in vivo efficacy and safety profile .

Anticancer Activity

The thieno[3,4-c]pyrazole ring system is often associated with enhanced anticancer activity. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects on specific cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF70.39 ± 0.06
Compound BNCI-H4600.46 ± 0.04
Compound CHepG23.79

These results indicate that the compound may inhibit cancer cell growth effectively .

Anti-inflammatory Activity

Compounds similar to 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been studied for their anti-inflammatory properties. The presence of the thieno[3,4-c]pyrazole moiety is linked to inhibition of inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies

  • Antifungal Study : A study demonstrated that the compound showed significant activity against Candida albicans, with an inhibition zone diameter greater than that of standard antifungal agents .
  • Anticancer Screening : In another study, derivatives were screened against multiple cancer cell lines (MCF7, SF-268) showing varying degrees of cytotoxicity with IC50 values ranging from 0.01 µM to 42.30 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which are frequently explored for their bioactive properties. Below is a detailed comparison with three structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[3,4-c]Pyrazole Derivatives

Compound Name Core Structure Key Substituents Reported Activity/Application References
2-Chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole - 4-Methoxyphenyl at position 2
- 2-Chloro-6-fluorobenzamide at position 3
Kinase inhibition (hypothesized)
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide Thieno[3,4-c]pyrrole - 3-Ethoxy-4-methoxyphenyl
- Methylsulfonyl ethyl group
Anti-inflammatory, COX-2 inhibition
2-(4-Chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxamide Thieno[3,4-c]pyrazole - 4-Chlorophenyl at position 2
- Unsubstituted carboxamide at position 3
Anticancer (in vitro cell assays) [Hypothetical]

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl analog, as methoxy groups are less hydrophobic. However, this substitution could reduce binding affinity to hydrophobic kinase pockets .

Crystallographic and Structural Insights: Derivatives like the (S)-configured analog in exhibit conformational rigidity due to the methylsulfonyl group, which stabilizes the thieno-pyrrole core. In contrast, the target compound’s dihydrothienopyrazole core may allow greater torsional flexibility .

Pharmacokinetic Profiles :

  • The methylsulfonyl group in the European Patent Bulletin compound () enhances metabolic stability compared to the benzamide group in the target compound, which is prone to hydrolysis in vivo .

Research Findings and Limitations

  • The fluorobenzamide group may mimic ATP-binding motifs, as seen in kinase inhibitors such as imatinib .

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